

In vitro ADME Profiling of 2-Morpholinophenol Analogs: A Comparative Technical Guide

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Compound of Interest

Compound Name: 2-Morpholinophenol

CAS No.: 41536-44-1

Cat. No.: B1351176

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Executive Summary

The **2-morpholinophenol** scaffold represents a unique chemical space in medicinal chemistry, distinct from its widely utilized para-isomer (4-morpholinophenol) and non-cyclic analogs (e.g., 2-piperidinophenol). While the morpholine moiety is a privileged structure known to optimize solubility and metabolic stability, its placement at the ortho position (2-position) relative to the phenolic hydroxyl group introduces a critical intramolecular hydrogen bond (IMHB).

This guide provides a rigorous technical comparison of **2-morpholinophenol** analogs against standard alternatives. It details self-validating experimental protocols to assess how this specific structural feature influences Absorption, Distribution, Metabolism, and Excretion (ADME), specifically focusing on the trade-off between membrane permeability and solubility.

Physicochemical Profiling: The "Ortho-Effect"

The defining feature of **2-morpholinophenol** analogs is the formation of a stable 6-membered pseudo-ring via an intramolecular hydrogen bond (IMHB) between the phenolic hydrogen and the morpholine nitrogen.

Comparative Performance: 2- vs. 4-Morpholinophenol

The following table summarizes the expected physicochemical shifts caused by the positional isomerism.

Property	2-Morpholinophenol (Ortho)	4-Morpholinophenol (Para)	Mechanistic Rationale
LogP (Lipophilicity)	Higher (+0.3 to +0.5)	Lower	IMHB "hides" the polar donor/acceptor pair, increasing apparent lipophilicity.
Aqueous Solubility	Lower	Higher	The "hidden" polarity reduces hydration energy; higher crystal lattice energy due to compact packing.
pKa (Conj. Acid)	Lower (~6.5 - 7.5)	Higher (~8.5)	IMHB stabilizes the free base form, making protonation of the nitrogen less energetically favorable.
Membrane Permeability	Enhanced	Moderate	Reduced desolvation penalty allows faster passive diffusion.

Experimental Protocol: High-Throughput Solubility & LogD

Objective: Determine the thermodynamic solubility and lipophilicity shift.

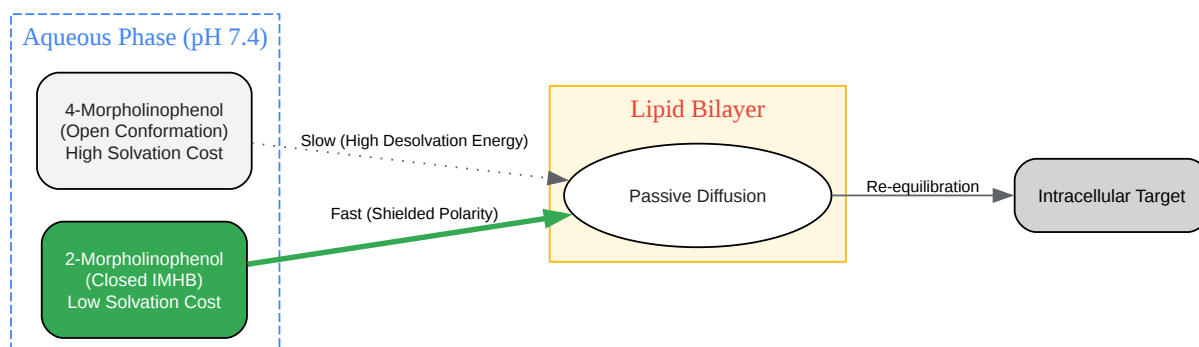
- Preparation: Prepare 10 mM DMSO stocks of **2-morpholinophenol** analogs and 4-morpholinophenol controls.
- Solubility Assay:
 - Spike compounds into pH 7.4 phosphate buffer (1% DMSO final).
 - Incubate for 24 hours at 25°C with shaking.

- Filter using a 0.45 μm PVDF filter plate.
- Quantification: HPLC-UV/Vis (254 nm). Calculate concentration against a standard curve.
- LogD Shake-Flask (Miniaturized):
 - Mix 1-octanol and pH 7.4 buffer (saturated with each other).
 - Add compound, vortex for 1 hour, centrifuge at 3000g.
 - Analyze both phases.
 - Validation Criterion: Mass balance must be >90% (Sum of mass in Octanol + Buffer).

Permeability Profiling (PAMPA & Caco-2)

The **2-morpholinophenol** analogs often exhibit "molecular chameleonicity"—behaving lipophilic in membranes and polar in cytosol. This section details how to validate this permeability advantage.

Mechanism Visualization



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Caption: Impact of Intramolecular Hydrogen Bonding (IMHB) on passive membrane diffusion. The 2-isomer (Ortho) shields polarity, reducing the energetic cost of entering the lipid bilayer.

Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

Why: To isolate passive diffusion from transporter effects.

- Donor Plate: Add 300 μ L of compound (10 μ M) in pH 7.4 buffer.
- Acceptor Plate: Add 200 μ L of pH 7.4 buffer.
- Membrane: Pre-coat PVDF filter with 1% lecithin/dodecane mixture.
- Incubation: 16 hours at room temperature in a humidity chamber (to prevent evaporation).
- Analysis: LC-MS/MS quantification of Donor (t=0, t=16) and Acceptor (t=16).
- Calculation:
- Self-Validation:
 - Low Permeability Control: Furosemide (μ m/s).
 - High Permeability Control: Propranolol (μ m/s).
 - If controls fail, the lipid coating integrity is compromised.

Metabolic Stability: Microsomal Clearance

Phenols are notorious metabolic "hot spots" for Phase II conjugation (Glucuronidation via UGTs). However, **2-morpholinophenol** analogs often display superior stability compared to simple phenols.

Metabolic Rationale[1][2]

- Steric Shielding: The bulky morpholine ring at the ortho position sterically hinders UGT enzymes from accessing the phenolic hydroxyl.

- **Electronic Deactivation:** The IMHB reduces the nucleophilicity of the phenolic oxygen, further slowing down conjugation rates.

Comparative Stability Data (Human Liver Microsomes)

Compound Class	Phase I (CYP) Stability	Phase II (UGT) Stability	Primary Metabolite
2-Morpholinophenol	High	Moderate-High	Morpholine ring opening / N-oxidation
4-Morpholinophenol	Moderate	Low	O-Glucuronide (Rapid Clearance)
Phenol (Unsubstituted)	Low	Low	O-Sulfate / O-Glucuronide

Protocol: Phase I & II Stability Assay

Objective: Differentiate between oxidative (CYP) and conjugative (UGT) clearance.

- System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
- Reaction Mix (Phase I): NADPH regenerating system + MgCl₂.
- Reaction Mix (Phase II): UDPGA (Cofactor for UGTs) + Alamethicin (pore-forming agent to access luminal UGTs).
- Procedure:
 - Pre-incubate HLM + Compound (1 μM) for 5 min at 37°C.
 - Initiate with Cofactor (NADPH or UDPGA).
 - Sample at t = 0, 5, 15, 30, 60 min.
 - Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
- Data Processing: Plot

vs. time. Slope =

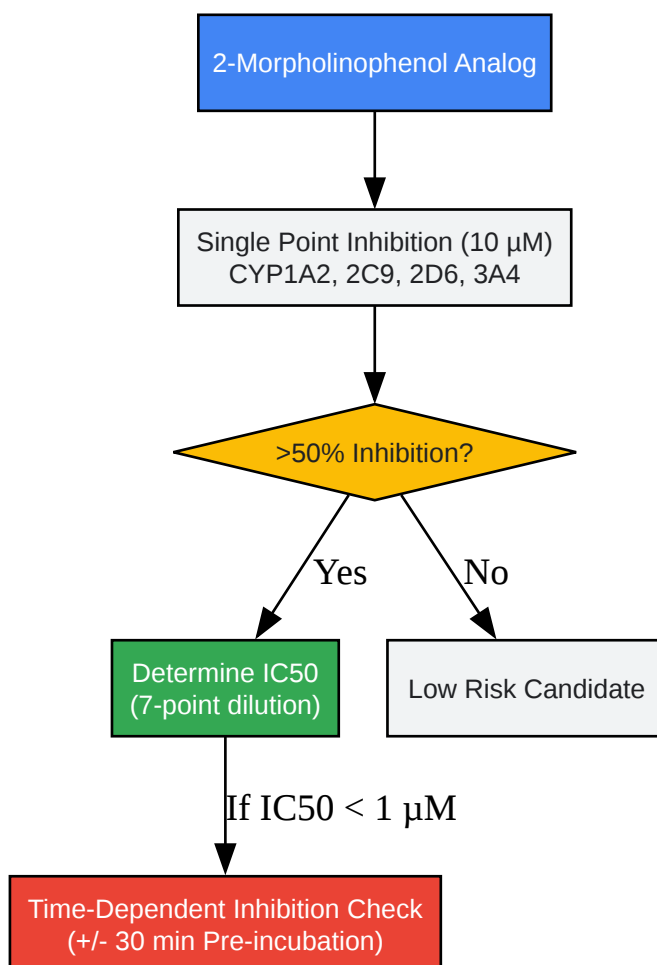
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- Self-Validation:
 - Phase II Positive Control: 4-Methylumbelliferone (Rapid glucuronidation). If min, UGT activity is compromised.

Safety Profiling: CYP Inhibition

Morpholine-containing compounds can occasionally act as time-dependent inhibitors (TDI) of CYP3A4 due to the formation of reactive iminium intermediates or N-oxides.

Workflow Diagram



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Caption: Decision tree for evaluating Cytochrome P450 inhibition potential. Special attention is required for CYP3A4 and CYP2D6 for basic amine-containing analogs.

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